molecular formula C16H21N3O3 B14387612 N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide CAS No. 88150-13-4

N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide

Cat. No.: B14387612
CAS No.: 88150-13-4
M. Wt: 303.36 g/mol
InChI Key: BCHZPEXUYARASQ-UHFFFAOYSA-N
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Description

N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide is a chemical compound with the molecular formula C16H21N3O3. This compound is known for its unique structure, which includes a cyclopropane ring, an amide group, and a phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide typically involves the reaction of cyclopropanecarbonyl chloride with 3-aminophenyl-N~1~,N~1~-diethylethanediamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N2-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases due to its ability to interact with specific molecular targets.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acyl-2,3-benzodiazepine derivatives: These compounds share a similar amide functional group and are used in pharmaceutical applications.

    Cyclopropane derivatives: Compounds containing a cyclopropane ring, which exhibit similar chemical reactivity.

Uniqueness

N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88150-13-4

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-[3-(cyclopropanecarbonylamino)phenyl]-N',N'-diethyloxamide

InChI

InChI=1S/C16H21N3O3/c1-3-19(4-2)16(22)15(21)18-13-7-5-6-12(10-13)17-14(20)11-8-9-11/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

BCHZPEXUYARASQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C2CC2

Origin of Product

United States

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